![molecular formula C11H20N2O2 B2884687 3-(3-哌啶-1-基丙基)-1,3-恶唑烷-2-酮 CAS No. 2004404-03-7](/img/structure/B2884687.png)
3-(3-哌啶-1-基丙基)-1,3-恶唑烷-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Recent scientific literature has summarized intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Chemical Reactions Analysis
Piperidine derivatives have been involved in various chemical reactions. For instance, the fluorination of 3-(3-(piperidin-1-yl)propyl)indoles has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound similar to “3-(3-Piperidin-1-ylpropyl)-1,3-oxazolidin-2-one” are reported as follows: Boiling Point is 284ºC at 760 mmHg, Molecular Formula is C13H28Cl2N2, Molecular Weight is 283.28100, and Flash Point is 115.6ºC .科学研究应用
抗菌应用
恶唑烷酮,如利奈唑胺,已因其对革兰氏阳性菌(包括多重耐药菌株)的有效性而被广泛研究。利奈唑胺在治疗医院获得性肺炎、复杂性皮肤和软组织感染以及其他由耐药菌引起的感染中的临床效用已得到证实 (Rubinstein 等,2001; Stevens 等,2002)。此外,利奈唑胺在肺结核中的早期杀菌活性突出了其在分枝杆菌感染管理中的潜力 (Dietze 等,2008)。
药理作用
研究还探讨了利奈唑胺的药理特征,包括其对线粒体蛋白质合成的影响。研究表明,利奈唑胺诱导的乳酸酸中毒可能是其与线粒体核糖体相互作用的结果,暗示其药效学超出其抗菌活性 (Palenzuela 等,2005)。利奈唑胺的药代动力学特性,包括吸收、分布、代谢和排泄,对于优化其治疗用途和最大程度地减少潜在毒性至关重要 (Stalker 和 Jungbluth,2003)。
不良反应和管理
虽然本摘要不包括对不良反应的详细讨论,但值得注意的是,对利奈唑胺副作用(如周围神经病变和血液学改变)的研究有助于更广泛地了解其安全性。管理这些不良反应是利奈唑胺和类似化合物临床应用的一个组成部分 (Rho 等,2004; Lodise 等,2016)。
安全和危害
未来方向
作用机制
Target of Action
Similar compounds such as diperodon and biperiden, which also contain a piperidine moiety, have been associated with various targets .
Mode of Action
It is likely that the compound interacts with its targets to induce changes at the molecular level, similar to other piperidine derivatives .
Biochemical Pathways
Piperidine derivatives have been associated with various biochemical pathways, suggesting that this compound may also interact with multiple pathways .
Pharmacokinetics
Similar compounds have shown improved pharmacokinetic profiles when modified, suggesting that this compound may also exhibit favorable adme properties .
Result of Action
Similar compounds have shown various effects at the molecular and cellular level, suggesting that this compound may also induce significant changes .
Action Environment
Similar compounds have shown varying degrees of stability and efficacy under different environmental conditions, suggesting that this compound may also be influenced by environmental factors .
属性
IUPAC Name |
3-(3-piperidin-1-ylpropyl)-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c14-11-13(9-10-15-11)8-4-7-12-5-2-1-3-6-12/h1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAGCBDAJXZVAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCN2CCOC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2004404-03-7 |
Source
|
Record name | 3-[3-(piperidin-1-yl)propyl]-1,3-oxazolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。